(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide
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Description
Synthesis Analysis
Synthesis of thiophene derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, compounds with structural similarities have been synthesized through reactions involving different organic reagents, leading to novel derivatives with potential pharmacological activities. The synthesis process is characterized by specific reagent interactions and conditions that influence the yield and purity of the final product (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically confirmed using spectroscopic methods such as IR, NMR, and MS, alongside elemental analysis. These analytical techniques provide detailed information on the molecular framework and the arrangement of functional groups, essential for understanding the compound's chemical behavior and interaction mechanisms (Jayarajan et al., 2019).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including condensation with amines and cyclization, leading to a diverse range of compounds with unique structural features and biological activities. These reactions are crucial for the development of compounds with potential therapeutic applications (Talupur et al., 2021).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are significant for their application in drug formulation and delivery. These properties are determined through experimental analysis and are critical for the compound's stability and bioavailability (Opatz & Ferenc, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential use of thiophene derivatives in medicinal chemistry. Studies on these compounds reveal their capacity to interact with various biological pathways, offering insights into their therapeutic potential and mechanism of action (Shipilovskikh et al., 2020).
Scientific Research Applications
Thiophene Analogues and Carcinogenicity
The study by Ashby et al. (1978) discusses thiophene analogues of benzidine and 4-aminobiphenyl, focusing on their synthesis and evaluation for potential carcinogenicity. This research provides insights into the structural activity relationships of these compounds and their potential biological impacts, highlighting the complexity of predicting carcinogenicity based on in vitro assays Ashby et al., 1978.
Imidazole Derivatives and Antitumor Activity
Iradyan et al. (2009) review the antitumor activity of various imidazole derivatives, including discussions on structures and biological activities. Although not directly related to the specified compound, this study emphasizes the importance of heterocyclic compounds in the development of new antitumor drugs Iradyan et al., 2009.
Synthetic Procedures for 2-Guanidinobenzazoles
The work by Rosales-Hernández et al. (2022) covers the synthesis of 2-guanidinobenzazoles, illustrating their significance in medicinal chemistry due to their varied biological activities. This research underscores the synthetic chemists' interest in developing compounds with specific functional groups for potential therapeutic applications Rosales-Hernández et al., 2022.
Functional Chemical Groups in CNS Acting Drugs
Saganuwan's (2017) study highlights the role of heterocycles and functional chemical groups in the synthesis of central nervous system (CNS) acting drugs. It suggests that compounds containing heteroatoms such as nitrogen, sulfur, and oxygen could potentially affect CNS activities, providing a basis for the synthesis of novel therapeutic agents Saganuwan, 2017.
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
Swain et al. (2017) review the potential of cyanobacterial compounds as sources of antibacterial, antifungal, and antimycobacterial agents. This study showcases the diversity of bioactive compounds from cyanobacteria, including their chemical classes and potential pharmaceutical applications Swain et al., 2017.
properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[(4-methylphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-15-8-10-16(11-9-15)14-26-23(29)19(13-25)21-17-5-2-3-6-18(17)22(27-21)28-24(30)20-7-4-12-31-20/h2-12H,14H2,1H3,(H,26,29)(H,27,28,30)/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBJEMFKJPFRMF-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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